molecular formula C10H18O2 B14200822 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol CAS No. 879090-06-9

5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol

Cat. No.: B14200822
CAS No.: 879090-06-9
M. Wt: 170.25 g/mol
InChI Key: NULPVPHFVVJYFK-UHFFFAOYSA-N
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Description

5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is an organic compound with a unique structure that includes both ethenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylhex-2-ene-1,6-diol with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the ethenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using hydrogen gas and a metal catalyst like palladium on carbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Thionyl chloride in anhydrous conditions to replace hydroxyl groups with chlorine.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Conversion to 5-ethyl-2,5-dimethylhex-2-ene-1,6-diol.

    Substitution: Formation of 5-ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology

In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its derivatives could potentially exhibit antimicrobial or anticancer properties.

Medicine

In medicine, this compound and its derivatives are studied for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of ethenyl and hydroxyl groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylhex-2-ene-1,6-diol: Lacks the ethenyl group, resulting in different reactivity and applications.

    5-Ethenyl-2,5-dimethylhexane-1,6-diol: Similar structure but with a saturated carbon chain, leading to different chemical properties.

    5-Ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride:

Uniqueness

5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both ethenyl and dimethyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

879090-06-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-ethenyl-2,5-dimethylhex-2-ene-1,6-diol

InChI

InChI=1S/C10H18O2/c1-4-10(3,8-12)6-5-9(2)7-11/h4-5,11-12H,1,6-8H2,2-3H3

InChI Key

NULPVPHFVVJYFK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(CO)C=C)CO

Origin of Product

United States

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